molecular formula C12H16Cl2N4S B082056 Beclotiamine CAS No. 13471-78-8

Beclotiamine

Cat. No.: B082056
CAS No.: 13471-78-8
M. Wt: 319.3 g/mol
InChI Key: BPEQAFGUCPPRIB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Beclotiamine, a thiamine antagonist , primarily targets the parasitic protozoan Eimeria tenella . This organism is responsible for coccidiosis, a disease that affects the intestinal tract of animals .

Mode of Action

This compound interacts with Eimeria tenella by inhibiting its growth and development . It is suggested that the drug reaches parasitized cells by downward movement through the intestinal lumen, rather than by absorption and systemic transport .

Biochemical Pathways

It is known that this compound interferes with the life cycle ofEimeria tenella, particularly the production of oocysts, which are the infective form of the parasite . This interference disrupts the parasite’s ability to proliferate and cause disease.

Pharmacokinetics

It has been observed that in chickens given this compound in the feed over a period of 7 days, duodenal drug concentrations of approximately 58 ppm were achieved and maintained, while concentrations in the caeca were lower, but gradually increased to 12 ppm . Caecal levels were slow to fall following drug withdrawal, whereas duodenal levels showed an immediate decrease .

Result of Action

The primary result of this compound’s action is its anticoccidial activity against Eimeria tenella . By inhibiting the growth and development of this parasite, this compound helps to control coccidiosis, a disease that can cause significant morbidity and mortality in affected animals .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the concentration of the drug in the feed and the duration of exposure can impact its effectiveness . Additionally, the drug’s movement through the intestinal lumen suggests that the gastrointestinal environment may also play a role in its action .

Biochemical Analysis

Biochemical Properties

It has been found to show anticoccidial activity against Eimeria tenella, suggesting that it interacts with certain enzymes, proteins, and other biomolecules in this organism .

Cellular Effects

In cellular processes, beclotiamine has been observed to have an impact on parasitized cells. It appears to reach these cells by downward movement through the intestinal lumen, rather than by absorption and systemic transport . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to show anticoccidial activity, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound concentrations in the caeca of chickens gradually increased to 1.2 p.p.m over a period of 7 days, and were slow to fall following drug withdrawal .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models are not well-documented. It is known that this compound showed anticoccidial activity in chickens given 100 p.p.m. This compound in the feed over a period of 7 days .

Metabolic Pathways

It is known that this compound showed anticoccidial activity, suggesting that it may interact with certain enzymes or cofactors in the metabolic pathways of Eimeria tenella .

Transport and Distribution

This compound appears to reach parasitized cells by downward movement through the intestinal lumen, rather than by absorption and systemic transport . This suggests that this compound may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation.

Subcellular Localization

Given its observed effects on parasitized cells, it may be localized to specific compartments or organelles within these cells .

Preparation Methods

Chemical Reactions Analysis

Beclotiamine undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride and toluene . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN4S.ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEQAFGUCPPRIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20166-17-0 (Parent)
Record name Beclotiamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40928719
Record name 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13471-78-8
Record name Beclotiamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BECLOTIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858M12945S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beclotiamine
Reactant of Route 2
Beclotiamine
Reactant of Route 3
Beclotiamine
Reactant of Route 4
Reactant of Route 4
Beclotiamine
Reactant of Route 5
Reactant of Route 5
Beclotiamine
Reactant of Route 6
Beclotiamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.